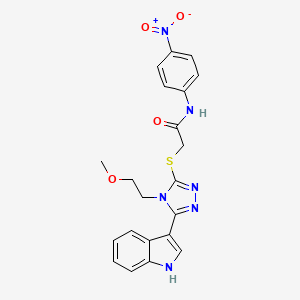

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Description

This compound is a 1,2,4-triazole derivative featuring a thioether linkage and an acetamide group. Its structure includes a 1H-indol-3-yl moiety at position 5 of the triazole ring, a 2-methoxyethyl substituent at position 4, and a 4-nitrophenyl group attached via the acetamide nitrogen. The 2-methoxyethyl substituent may improve solubility compared to bulkier hydrophobic groups.

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O4S/c1-31-11-10-26-20(17-12-22-18-5-3-2-4-16(17)18)24-25-21(26)32-13-19(28)23-14-6-8-15(9-7-14)27(29)30/h2-9,12,22H,10-11,13H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQFDCUFTJBSSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Indole Attachment: The indole moiety is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with the triazole intermediate.

Thioether Formation: The thioether linkage is formed by reacting the triazole-indole intermediate with a thiol compound.

Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with 4-nitrophenyl acetic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole moieties.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the triazole and indole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the indole and triazole rings.

Reduction: Amino derivatives resulting from the reduction of the nitro group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of indole-triazole systems in various chemical reactions.

Biology and Medicine

In biology and medicine, the compound is investigated for its potential as a therapeutic agent. Its structural components suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the treatment of diseases like cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The indole and triazole rings can bind to active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitrophenyl group may enhance the compound’s binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 1,2,4-triazole derivatives, focusing on substituents, physicochemical properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Key Observations:

Indole vs. Other Aryl Groups : The target compound’s indole moiety distinguishes it from pyridinyl (VUAA1) or naphthalene-based analogs (6c). Indole’s planar structure may enhance interactions with aromatic residues in biological targets compared to bulkier substituents .

Substituent Effects :

- The 2-methoxyethyl group at position 4 improves hydrophilicity compared to ethyl (VUAA1) or phenyl groups ().

- The 4-nitrophenyl acetamide provides stronger electron-withdrawing effects than halogenated () or unsubstituted phenyl groups.

Bioactivity Trends :

- Indole-containing triazoles (e.g., ) show anti-proliferative activity, suggesting the target compound may share similar mechanisms.

- VUAA1’s Orco agonism highlights the role of triazole-thioether-acetamide scaffolds in ion channel modulation, though substituent specificity is critical .

Research Findings and Implications

- Synthetic Feasibility : The target compound can likely be synthesized via copper-catalyzed 1,3-dipolar cycloaddition (analogous to ) or nucleophilic substitution, given precedents for similar triazole-thioether linkages .

- Pharmacological Potential: Structural analogs with indole or nitrophenyl groups demonstrate cytotoxic and enzyme-modulating activities, positioning the target compound as a candidate for anticancer or antimicrobial studies .

- Limitations: No direct data on solubility, stability, or toxicity are available. Comparative studies with ’s derivatives (e.g., IC50 values) are needed to validate bioactivity.

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule notable for its potential biological activities. The structure integrates an indole moiety, a triazole ring, and a thioether linkage, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.

- Molecular Formula : C19H23N5O2S

- Molecular Weight : Approximately 385.5 g/mol

- Structural Features :

- Indole ring

- Triazole ring

- Thioether linkage

- Nitro group on the phenyl ring

Anticancer Activity

Research indicates that compounds containing indole and triazole functionalities exhibit significant anticancer properties. For example, similar compounds have demonstrated efficacy against various cancer cell lines:

| Compound Name | Cell Line Tested | IC50 Value (μM) |

|---|---|---|

| Compound A | HCT-116 | 6.2 |

| Compound B | T47D | 27.3 |

These studies suggest that the unique combination of structural elements in 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide may enhance its anticancer activity compared to other similar compounds .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Structurally similar triazole derivatives are known for their effectiveness against a range of pathogens:

| Compound Name | Activity Type | Reference |

|---|---|---|

| Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate | Antimicrobial | |

| 5-(1H-indol-3-yl)-4-methylthio-1,2,4-triazole | Antifungal |

These findings highlight the potential of the compound as a lead structure for developing new antimicrobial agents.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. The triazole ring is known to inhibit enzymes critical for nucleic acid synthesis, while the indole moiety may modulate signaling pathways related to cancer cell growth and apoptosis .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer activity of related triazole compounds, researchers found that derivatives with similar structural features exhibited significant cytotoxicity against colon carcinoma cell lines. The study reported that modifications in the side chains could enhance potency and selectivity against cancer cells .

Case Study 2: Antimicrobial Effectiveness

A comparative analysis of various thioether-substituted triazoles revealed that those with indole components showed superior antimicrobial activity against both gram-positive and gram-negative bacteria. The study emphasized the importance of the thioether linkage in enhancing bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.